molecular formula C9H9NO2 B3034425 4-(1,2-Dihydroxyethyl)benzonitrile CAS No. 173727-98-5

4-(1,2-Dihydroxyethyl)benzonitrile

Cat. No.: B3034425
CAS No.: 173727-98-5
M. Wt: 163.17 g/mol
InChI Key: ILWNTXCQEVRGRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,2-Dihydroxyethyl)benzonitrile is an organic compound with the molecular formula C9H9NO2. It features a benzonitrile core substituted with a 1,2-dihydroxyethyl group. This compound is notable for its unique chemical structure, which includes both primary and secondary alcohol functionalities, as well as an aromatic nitrile group .

Biochemical Analysis

Biochemical Properties

4-(1,2-Dihydroxyethyl)benzonitrile plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that promote cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the transcriptional activity of target genes, thereby altering cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions but may degrade over extended periods, leading to a reduction in its biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and metabolism. At high doses, it can cause toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic pathways influence the compound’s pharmacokinetics and overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it has been observed to accumulate in the cytoplasm and nucleus, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its presence in the nucleus, for example, allows it to interact with DNA and transcription factors, thereby influencing gene expression and cellular functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,2-Dihydroxyethyl)benzonitrile typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride under specific conditions. This method is advantageous due to its mild reaction conditions and low production cost. The reaction is carried out at elevated temperatures, often around 120°C, using ionic liquids as co-solvents and catalysts to enhance the yield and simplify the separation process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of ionic liquids and phase transfer catalysts helps in achieving high yields and efficient recovery of the product. The process is designed to be environmentally friendly, minimizing the use of hazardous reagents and simplifying waste management .

Chemical Reactions Analysis

Types of Reactions: 4-(1,2-Dihydroxyethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed:

Scientific Research Applications

4-(1,2-Dihydroxyethyl)benzonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, coatings, and other industrial chemicals

Comparison with Similar Compounds

    4-Hydroxybenzonitrile: Lacks the additional hydroxyl group, making it less versatile in chemical reactions.

    4-(2-Hydroxyethyl)benzonitrile: Contains only one hydroxyl group, limiting its reactivity compared to 4-(1,2-Dihydroxyethyl)benzonitrile.

Uniqueness: Its unique structure allows for a broader range of chemical modifications and interactions .

Properties

IUPAC Name

4-(1,2-dihydroxyethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c10-5-7-1-3-8(4-2-7)9(12)6-11/h1-4,9,11-12H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWNTXCQEVRGRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,2-Dihydroxyethyl)benzonitrile
Reactant of Route 2
4-(1,2-Dihydroxyethyl)benzonitrile
Reactant of Route 3
Reactant of Route 3
4-(1,2-Dihydroxyethyl)benzonitrile
Reactant of Route 4
Reactant of Route 4
4-(1,2-Dihydroxyethyl)benzonitrile
Reactant of Route 5
4-(1,2-Dihydroxyethyl)benzonitrile
Reactant of Route 6
4-(1,2-Dihydroxyethyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.